1-Difluoromethanesulfonylazetidine-3-carboxylic acid
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Overview
Description
1-Difluoromethanesulfonylazetidine-3-carboxylic acid is a chemical compound with the molecular formula C5H7F2NO4S and a molecular weight of 215.18 g/mol It is characterized by the presence of a difluoromethylsulfonyl group attached to an azetidine ring, which is further connected to a carboxylic acid group
Preparation Methods
The synthesis of 1-Difluoromethanesulfonylazetidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of azetidine with difluoromethylsulfonyl chloride under controlled conditions to introduce the difluoromethylsulfonyl group. This is followed by carboxylation to form the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-Difluoromethanesulfonylazetidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the difluoromethylsulfonyl group to other functional groups, such as thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Difluoromethanesulfonylazetidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Difluoromethanesulfonylazetidine-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethylsulfonyl group is known to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity to its targets. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound’s interaction with biological molecules .
Comparison with Similar Compounds
1-Difluoromethanesulfonylazetidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-Difluoromethanesulfonylpyrrolidine-3-carboxylic acid: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
1-Difluoromethanesulfonylazetidine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position instead of the 3-position.
1-Difluoromethanesulfonylazetidine-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(difluoromethylsulfonyl)azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO4S/c6-5(7)13(11,12)8-1-3(2-8)4(9)10/h3,5H,1-2H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPRGLGREBSJKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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